6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside is a glycoside compound derived from glucose It is characterized by the presence of a benzylidene group at the 4,6 positions of the glucose moiety and a phenyl group attached to the beta-D-glucopyranoside
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzylidene group. One common method involves the reaction of glucose with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This intermediate is then reacted with phenol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in modulating biological processes such as enzyme activity.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Mechanism of Action
The mechanism of action of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The benzylidene group may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Phenyl-beta-D-glucopyranoside: Lacks the benzylidene group, making it less sterically hindered.
Phenyl-beta-D-galactopyranoside: Similar structure but with a different sugar moiety (galactose instead of glucose).
Uniqueness
(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVONSHXUHYXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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